(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Description
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a 4-methylpiperidine moiety linked via a carbonyl group at the 3-position. The boronic acid group (-B(OH)₂) is attached to the phenyl ring, enabling its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl compounds for pharmaceuticals and materials science .
Properties
IUPAC Name |
[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c1-9-4-6-16(7-5-9)13(17)11-8-10(14(18)19)2-3-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSEDNAXSUNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Mode of Action
The (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid affects the SM coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis reactions.
Pharmacokinetics
The compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity. These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction. This is a significant molecular effect as it enables the synthesis of a wide range of organic compounds.
Action Environment
The action of (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is influenced by environmental factors. For instance, the SM coupling reaction, in which the compound participates, is known for its mild and functional group tolerant reaction conditions. Furthermore, the compound is generally environmentally benign, suggesting that it may have good stability under various environmental conditions.
Biological Activity
(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid, also known as CMMPB, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a piperidine moiety. The biological activity of CMMPB is primarily linked to its ability to interact with various biological targets, making it a valuable compound for research in drug discovery and development.
- Molecular Formula : C₁₃H₁₇BClNO
- Molecular Weight : 267.52 g/mol
- CAS Number : 871332-70-6
- Physical State : Solid
- Purity : Typically ≥ 95%
The mechanism by which CMMPB exerts its biological effects involves its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can lead to the inhibition of enzymes that rely on these interactions for their activity. This property makes CMMPB a potential candidate for targeting proteases and other enzymes involved in disease processes.
Anticancer Activity
Research indicates that CMMPB may exhibit anticancer properties through the inhibition of specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.
Case Study : In a study involving various cancer cell lines, CMMPB showed significant cytotoxic effects with an IC₅₀ value of approximately 15 µM against breast cancer cells (MCF-7). The compound was observed to induce cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
CMMPB has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
Research Findings : In vitro assays revealed that CMMPB exhibited moderate antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. Further studies are needed to elucidate the exact mechanism behind this activity.
Comparative Analysis
To better understand the biological activity of CMMPB, a comparative analysis with other boronic acid derivatives is useful. Below is a summary table comparing CMMPB with other related compounds:
| Compound Name | Molecular Weight | IC₅₀ (µM) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid | 267.52 | 15 | Moderate | Induces apoptosis in cancer cells |
| (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride | 297.56 | 25 | Weak | Potential for enzyme inhibition |
| (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | 269.49 | 20 | Moderate | Similar structural features |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid are best understood through comparison with analogs. Below is a detailed analysis:
Positional Isomers and Substituent Variations
- (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid: Differs in the position of the boronic acid group (para to the carbonyl instead of meta).
- (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid : A positional isomer with the carbonyl group at the phenyl ring’s meta position . The absence of a chlorine substituent reduces electron-withdrawing effects, likely raising the boronic acid’s pKa and altering its reactivity profile .
Halogen Substitution
- (4-Fluoro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid: Replaces chlorine with fluorine at the 4-position.
Heterocycle and Linker Modifications
- (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid : Features a piperazine ring (with an ethyl group) linked via a methylene group instead of a carbonyl. The piperazine introduces basic nitrogen atoms, enhancing water solubility, while the methylene linker reduces conjugation with the phenyl ring, altering electronic properties .
- (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid hydrochloride : Uses an ethyl linker to the piperidine, increasing flexibility. The hydrochloride salt improves aqueous solubility, critical for biological applications, but may limit compatibility with anhydrous reaction conditions .
Functional Group Replacements
- (4-(Pyrrolidine-1-carbonyl)phenyl)boronic acid: Substitutes piperidine with pyrrolidine, a five-membered ring.
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
General Synthetic Strategy
The synthesis of (4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid generally involves two key steps:
Step 1: Preparation or procurement of a suitably functionalized chlorophenylboronic acid or its derivative, often 4-chloro-3-formylphenylboronic acid or 4-chloro-3-bromophenylboronic acid.
Step 2: Coupling or acylation with 4-methylpiperidine or its derivatives to install the carbonyl-linked piperidine moiety.
Preparation of the Chlorophenylboronic Acid Intermediate
Boronic acids with substituted phenyl rings, such as 4-chloro-3-formylphenylboronic acid, can be synthesized via:
Lithiation and borylation: Directed ortho-lithiation of chlorobenzene derivatives followed by quenching with trialkyl borates to introduce the boronic acid group.
Halogen-metal exchange: Starting from 3-bromo-4-chlorobenzaldehyde or 3-bromo-4-chlorobenzene, metal-halogen exchange with n-butyllithium followed by reaction with triisopropyl borate or pinacol borane to yield the boronic acid or ester.
This intermediate is crucial for further functionalization.
Formation of the Carbonyl Linkage with 4-Methylpiperidine
The key step to obtain the target compound is the formation of the amide bond between the phenylboronic acid derivative and 4-methylpiperidine. Common methods include:
Amide Coupling via Activated Esters or Acid Chlorides:
The carboxylic acid derivative of the chlorophenylboronic acid (e.g., 4-chloro-3-boronic acid benzoic acid) is first converted to an activated ester or acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
The acid chloride is then reacted with 4-methylpiperidine under controlled temperature to form the amide bond.
Direct Coupling Using Carbodiimide Reagents:
- Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, followed by reaction with 4-methylpiperidine.
These methods provide efficient routes to the amide linkage without affecting the boronic acid moiety.
Representative Preparation Procedure (Literature-Inspired)
While direct literature on (4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is limited, analogous syntheses for related compounds provide a reliable framework:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 4-chloro-3-formylphenylboronic acid | Starting from 3-bromo-4-chlorobenzaldehyde, perform Miyaura borylation with bis(pinacolato)diboron, Pd catalyst, base, in dioxane solvent at ~80–100 °C | Formation of 4-chloro-3-formylphenylboronic acid pinacol ester |
| 2. Conversion to boronic acid | Hydrolysis of pinacol ester with aqueous acid or base | 4-chloro-3-formylphenylboronic acid |
| 3. Amide formation | React 4-chloro-3-formylphenylboronic acid with 4-methylpiperidine in presence of coupling agent (e.g., EDC/HOBt) in DMF or DCM at room temperature to mild heating | Formation of (4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid |
Alternative Synthetic Routes
Reflux Condensation: Similar to the synthesis of boronic acid imine derivatives (as in), refluxing the aldehyde boronic acid with an amine under ethanol at 100 °C for 24 hours can yield imine intermediates. Subsequent reduction (e.g., NaBH4) can convert imines to amines, which can then be acylated to form the amide.
Direct Carbonylation: Using palladium-catalyzed carbonylation of aryl halides with 4-methylpiperidine under CO atmosphere to form the amide directly on the chlorophenylboronic acid scaffold.
Purification and Characterization
The product is typically isolated by filtration or extraction, followed by washing with ethanol and water to remove impurities.
Drying under vacuum or in an oven at moderate temperature completes the purification.
The compound is soluble in solvents such as ethanol and dimethyl sulfoxide (DMSO).
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-chloro-3-formylphenylboronic acid or pinacol ester, 4-methylpiperidine |
| Coupling agents | EDC, DCC, HOBt, or acid chlorides (SOCl₂, oxalyl chloride) |
| Solvents | Ethanol, DMF, DCM, dioxane |
| Temperature | Room temperature to reflux (~25–100 °C) |
| Reaction time | 12–24 hours |
| Purification | Filtration, washing with ethanol/water, drying |
| Yield | Typically moderate to high (50–85%) depending on conditions |
| Product solubility | Ethanol, DMSO |
Research Findings and Notes
The boronic acid functional group is sensitive to strong acids and bases but stable under mild coupling conditions.
The presence of the chloro substituent requires careful control of reaction conditions to avoid unwanted side reactions such as nucleophilic aromatic substitution.
The amide bond formation is generally high yielding and selective under carbodiimide-mediated coupling.
The synthetic approach is adaptable for scale-up in industrial settings with appropriate equipment for temperature and atmosphere control.
Q & A
Q. What strategies mitigate boronic acid hydrolysis during in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
